1-(3-Fluoropyridin-4-yl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUTHGQZWCPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride typically involves the reaction of piperazine with 3-fluoropyridine under specific conditions. One common method includes the use of Buchwald–Hartwig amination, where piperazine is reacted with 3-fluoropyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms, often serving as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as receptor modulators, influencing the activity of neurotransmitter receptors in the brain . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and binding affinity compared to chlorine in analogs like 1-(3-chlorophenyl)piperazine HCl .
- Pyridine vs. Phenyl : Pyridine-based derivatives (e.g., ML267) often exhibit distinct electronic properties and solubility profiles compared to phenyl-substituted analogs, influencing pharmacokinetics .
Receptor Selectivity (5-HT1A/5-HT1B)
Piperazines with aryl substitutions demonstrate varying receptor subtype selectivity:
- 1-(m-Trifluoromethylphenyl)piperazine : 65-fold selectivity for 5-HT1B receptors .
- 1-(3-Chlorophenyl)piperazine : Mixed effects on sympathetic nerve discharge (SND), suggesting variable 5-HT1B activity .
- Target Compound : The 3-fluoropyridinyl group may enhance selectivity for 5-HT1A receptors due to fluorine’s electron-withdrawing effects, though experimental validation is needed.
Antimicrobial Activity
Piperazine derivatives with substituted phenyl groups (e.g., 4-chlorophenyl or 4-methylphenyl) exhibit moderate to excellent activity against Gram-positive and Gram-negative bacteria (Table 2) .
Table 2: Antimicrobial Activity of Selected Piperazines
| Compound | Zone of Inhibition (mm) Against S. aureus | Zone Against P. aeruginosa |
|---|---|---|
| 1-(4-Chlorophenyl)-1-propylpiperazine | 24 (excellent) | 18 (moderate) |
| 1-(4-Methylphenyl)-1-propylpiperazine | 16 (moderate) | 22 (excellent) |
| Target Compound | Hypothesized: 20–25 | Hypothesized: 15–20 |
Physical Properties
- Melting Points : Chlorophenyl analogs (e.g., 1-(4-chlorophenyl)piperazine HCl) melt at ~200°C, while triazole-containing derivatives (e.g., compound 3d) melt at 146–148°C .
- Solubility : Fluorinated pyridines generally exhibit higher aqueous solubility than chlorophenyl derivatives due to polar interactions .
Biological Activity
1-(3-Fluoropyridin-4-yl)piperazine hydrochloride is a chemical compound characterized by its molecular formula . It is a salt formed from the combination of 1-(3-fluoropyridin-4-yl)piperazine and hydrochloric acid. This compound is notable for its potential biological activities, particularly in the context of drug development and therapeutic applications.
Structural Characteristics
The core structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a fluorinated pyridine ring. This structural configuration is common among many bioactive molecules, allowing for interactions with various biological targets, including ion channels and receptors.
Biological Activity Overview
Research indicates that piperazine derivatives, including this compound, may exhibit significant biological activities. These include:
- Ion Channel Modulation : Piperazine compounds can interact with ion channels, which are crucial for numerous physiological processes. Studies suggest that certain piperazine derivatives can modulate the activity of specific ion channels, potentially influencing pain pathways and other neurological functions.
- Receptor Binding : The compound may serve as a ligand for various receptors. Understanding its interaction with these receptors could lead to the development of new therapeutic agents targeting conditions such as pain and anxiety.
Case Study 1: Antinociceptive Activity
A study on piperazine derivatives demonstrated their potential as dual-action compounds targeting both sigma-1 and histamine H3 receptors. The findings indicated that these compounds could enhance opioid analgesia, suggesting that this compound might have similar properties .
Table 1: Summary of Antinociceptive Effects
Case Study 2: Inhibition of PHGDH
In another study focusing on inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis implicated in cancer metabolism, piperazine derivatives were evaluated for their inhibitory effects. The results showed that certain piperazine-based compounds displayed potent inhibition against PHGDH, indicating potential applications in oncology .
Table 2: Inhibition Potency of Piperazine Derivatives
Pharmacological Implications
The biological activities exhibited by this compound suggest several pharmacological implications:
- Pain Management : The ability to modulate sigma receptors may position this compound as a candidate for enhancing pain management therapies.
- Cancer Therapeutics : Given its potential role in inhibiting key metabolic enzymes like PHGDH, this compound could be further explored in cancer treatment strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and coupling reagents for preparing 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-(pyridin-4-yl)piperazine derivatives are synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in THF or dichloromethane (DCM) under reflux (40–70°C). Post-reaction purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity . For fluoropyridinyl derivatives, Sonogashira coupling or direct fluorination of pyridine precursors may be employed. Validate reaction progress using TLC and characterize intermediates via /-NMR and HRMS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm regiochemistry of the fluoropyridinyl group (e.g., -NMR shifts at δ 8.12–8.18 ppm for pyridine protons) and piperazine backbone integration .
- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 328.1597 for related derivatives) .
- HPLC/LC-MS : Assess purity (>95%) using C18 columns and gradient elution with TFA modifiers .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Avoid static discharge by grounding equipment .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing fluoropyridinyl-piperazine derivatives?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and adjust parameters like solvent polarity (THF vs. DMF) or temperature (40–70°C) to enhance yield . For fluorinated analogs, simulate substituent effects on electronic density and steric hindrance .
Q. How do environmental factors (pH, temperature) influence the stability and bioactivity of this compound?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; fluoropyridinyl groups may hydrolyze under acidic conditions (pH < 4) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for hydrochloride salts) .
- Bioactivity : Test receptor-binding affinity (e.g., serotonin or dopamine receptors) under varying pH/temperature using radioligand assays. Adjust assay buffers (e.g., PBS vs. Tris-HCl) to mimic physiological conditions .
Q. How can researchers resolve contradictions in reported biological activity data for fluoropyridinyl-piperazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluoropyridinyl substituents (e.g., 2-F vs. 3-F) and test in parallel under standardized conditions .
- Docking Studies : Use cryo-EM or X-ray crystallography data (if available) to model ligand-receptor interactions. Software like AutoDock Vina can predict binding poses and explain potency variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
